molecular formula C12H35N4O5P B166189 Glyphosate-isopropylammonium CAS No. 38641-94-0

Glyphosate-isopropylammonium

Cat. No.: B166189
CAS No.: 38641-94-0
M. Wt: 346.4 g/mol
InChI Key: ZEKANFGSDXODPD-UHFFFAOYSA-N
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Description

Glyphosate-isopropylammonium is an organic molecular entity.

Scientific Research Applications

  • Genotoxicity Studies :

    • A study conducted on freshwater goldfish Carassius auratus exposed to Glyphosate-isopropylammonium revealed significant dose-dependent increases in frequencies of micronuclei, nuclear abnormalities, and DNA strand breaks, indicating its potential genotoxicity (Çavaş & Könen, 2007).
  • Impact on Agricultural Crops :

    • Research on glyphosate-resistant (GR) soybean demonstrated that injury to GR soybean from glyphosate is due to aminomethylphosphonic acid (AMPA), a metabolite of glyphosate, formed from glyphosate degradation (Reddy, Rimando & Duke, 2004).
    • Another study on soil microbial communities showed that glyphosate application in glyphosate-tolerant cropping systems may have cumulative and non-target effects on soils and crop productivity (Nye et al., 2014).
  • Environmental and Ecological Impacts :

    • The environmental impact of glyphosate was studied, indicating potential risks due to its retention and transport in soils, and cascading effects on non-target organisms, especially in northern ecosystems with long winters and short growing seasons (Helander, Saloniemi & Saikkonen, 2012).
    • Research on the fate and transport of glyphosate in surface waters of agricultural basins highlighted that glyphosate use in a watershed results in occurrence in surface water, with risks varying based on application rates, rainfall runoff, and flow routes (Coupe, Kalkhoff, Capel & Grégoire, 2012).
  • Toxicity and Carcinogenicity Assessments :

    • Studies on glyphosate toxicity and carcinogenicity reviewed the scientific basis of the European Union assessment and its differences with the International Agency for Research on Cancer (IARC), with EU assessments not identifying a carcinogenicity hazard (Tarazona et al., 2017).
  • Development of Resistant Crops :

    • Research focused on the molecular basis of glyphosate resistance through protein engineering, exploring mechanisms of resistance obtained through natural diversity and gene-shuffling approaches (Pollegioni, Schonbrunn & Siehl, 2011).
  • Detection and Monitoring in Food Samples :

    • A novel method using graphene quantum dots-silver nanoparticles was proposed for sensitive and selective detection of glyphosate in food samples (Jiménez-López et al., 2020).

Mechanism of Action

Target of Action

Glyphosate-isopropylammonium, also known as Glyphosate Isopropylamine Salt, primarily targets the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) in plants . This enzyme plays a crucial role in the shikimate pathway, which is responsible for the synthesis of aromatic amino acids in plants .

Mode of Action

This compound acts as a potent inhibitor of the EPSPS enzyme . By binding to the active site of this enzyme, it prevents the formation of 5-enolpyruvylshikimate-3-phosphate, a critical intermediate in the synthesis of aromatic amino acids . This inhibition disrupts the shikimate pathway, leading to a deficiency in essential aromatic amino acids, which are necessary for protein synthesis and plant growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the shikimate pathway . This pathway is responsible for the biosynthesis of aromatic amino acids: phenylalanine, tyrosine, and tryptophan . These amino acids are precursors to many secondary metabolites essential for plant growth and development . By inhibiting the EPSPS enzyme, this compound disrupts this pathway, leading to a halt in the production of these critical compounds .

Pharmacokinetics

This compound is absorbed through the foliage of plants and is minimally absorbed through roots . Once absorbed, it is translocated to the growing points of the plant . The pharmacokinetics of this compound is influenced by its formulation, application rate, and the plant species .

Result of Action

The primary result of this compound action is the inhibition of plant growth and development . By disrupting the shikimate pathway, the compound causes a deficiency in essential aromatic amino acids, leading to a halt in protein synthesis . This disruption eventually leads to the death of the plant .

Action Environment

The action of this compound can be influenced by various environmental factors. Soil properties, such as organic matter content, can affect the compound’s bioavailability and efficacy . Additionally, the compound’s action can be influenced by environmental conditions such as temperature and rainfall . For instance, heavy rainfall shortly after application can lead to reduced efficacy due to runoff . Furthermore, the compound’s stability can be affected by factors such as pH and sunlight exposure .

Safety and Hazards

Glyphosate-isopropylammonium may cause respiratory sensitisation, specific target organ toxicity, germ cell mutagenicity, carcinogenicity, reproductive toxicity and is hazardous to the aquatic environment . Users are advised to avoid contact with eyes, skin, and clothing, and to wash hands thoroughly after handling or contact .

Future Directions

The re-evaluation process of glyphosate is currently ongoing, with EFSA and ECHA revising the timeline for the remaining steps . The process is expected to be the most comprehensive and transparent assessment of a pesticide that EFSA and the EU Member States have ever carried out .

Biochemical Analysis

Biochemical Properties

Glyphosate-isopropylammonium disrupts the shikimate pathway, which is responsible for the synthesis of essential amino acids in plants and microorganisms . It inhibits the enzyme EPSPS, which is critical for the synthesis of the essential aromatic amino acids tryptophan, phenylalanine, and tyrosine .

Cellular Effects

This compound has been shown to reduce cell viability in certain conditions. For instance, it has been found to reduce cell viability in human renal cells at concentrations of 40 μM or higher . It can induce cell cycle dysregulation and has been suggested to act as an endocrine-disrupting chemical .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of the EPSPS enzyme. This enzyme is unique to plants and microorganisms and is critical for the synthesis of essential aromatic amino acids . By inhibiting this enzyme, this compound disrupts the shikimate pathway, leading to the death of the plant .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, this compound alone had negligible effects on the viability of human placental cells after 18 hours of exposure . The addition of 0.1% RoundUp to the this compound solution significantly reduced viability, suggesting that adjuvants enhance this compound availability and toxicity .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. Sub-lethal doses of this compound in murine models have been shown to elicit an array of toxic effects . For instance, mice exposed to 400 mg/kg/day of this compound underwent increased apoptosis and upregulated N-methyl-d-aspartate receptor 1 (NMDAR1) expression in renal proximal tubule epithelium .

Metabolic Pathways

This compound, N-acetyl-glyphosate, and AMPA are poorly absorbed from the gastrointestinal tract and rapidly and essentially completely excreted . This suggests that this compound may not be extensively metabolized in the body.

Transport and Distribution

This compound is absorbed through foliage, and minimally through roots, and from there translocated to growing points . This suggests that this compound can be transported and distributed within cells and tissues.

Subcellular Localization

Given its mode of action, it is likely that this compound targets the sites of the shikimate pathway within the cell, which is located in the chloroplasts in plants

Properties

IUPAC Name

2-(phosphonomethylamino)acetic acid;propan-2-amine
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InChI

InChI=1S/C3H8NO5P.C3H9N/c5-3(6)1-4-2-10(7,8)9;1-3(2)4/h4H,1-2H2,(H,5,6)(H2,7,8,9);3H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKANFGSDXODPD-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N.C(C(=O)O)NCP(=O)(O)O
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C6H17N2O5P
Source PubChem
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DSSTOX Substance ID

DTXSID0034649
Record name Glyphosate isopropylamine
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Molecular Weight

228.18 g/mol
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Physical Description

White odorless solid; [HSDB], Odorless crystalline solid or powder, very soluble in water.
Record name Glyphosate isopropylamine salt
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Record name GLYPHOSATE ISOPROPYLAMINE SALT
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Solubility

In water, 1.05X10+6 mg/L at 25 °C
Record name GLYPHOSATE ISOPROPYLAMINE SALT
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Vapor Pressure

0.00000002 [mmHg], 2.1X10-3 mPa at 25 °C /1.58X10-8 mm Hg/ at 25 °C, 1.58x10-8 mmHg
Record name Glyphosate isopropylamine salt
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Mechanism of Action

Proposed mechanisms include disruption of cellular membranes and uncoupling of oxidative phosphorylation, although these may be interrelated. Indeed, the mechanism of toxicity may vary between different formulations of glyphosate. In two cases of glyphosate trimesium poisoning cardiopulmonary arrest occurred within minutes of ingestion. Since this is not reported from glyphosate isopropylamine, it is possible that these products differ in the mechanism of toxicity., Experimentally, there appears to be minimal (if any) mammalian toxicity from glyphosate itself... LD50 greater than 4000 mg/kg. Surfactant coformulants are considered the more toxic component in glyphosate-containing herbicides. Polyoxyethyleneamine (POEA; tallow amine; LD50 equal to 1200 mg/kg) is the most common surfactant formulated in these products, but others are also used. ...Coformulated potassium and isopropylamine may also contribute to toxicity. Isopropylamine has a rat LD50 of 111 to 820 mg/kg, decreases vascular resistance, and may either increase or decrease cardiac contractility and rate., ...Disruptions of oxidative phosphorylation globally impair normal cellular function as a result of limited energy supply... Similarly, direct toxicity to cell membranes (including those of the mitochondria) interferes with normal cellular processes such as ion channels. Both disruptions induce multiorgan toxicity. Hypotension and dysrhythmias impair tissue perfusion, and hepatic and renal toxicity induce metabolic disequilibria and acidosis, which impairs normal physiological processes. Pulmonary toxicity may lead to hypoxia, which further compromises normal cellular functioning. Failure to correct these abnormalities may lead to irreversible cellular toxicity and death. /glyphosate-containing herbicides/, /The study/ tested the effects of glyphosate and Roundup at lower nontoxic concentrations on aromatase, the enzyme responsible for estrogen synthesis. The glyphosate-based herbicide disrupts aromatase activity and mRNA levels and interacts with the active site of the purified enzyme, but the effects of glyphosate are facilitated by the Roundup formulation in microsomes or in cell culture. /The authors/ conclude that endocrine and toxic effects of Roundup, not just glyphosate, can be observed in mammals /and/ suggest that the presence of Roundup adjuvants enhances glyphosate bioavailability and/or bioaccumulation., For more Mechanism of Action (Complete) data for GLYPHOSATE ISOPROPYLAMINE SALT (6 total), please visit the HSDB record page.
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Color/Form

White powder

CAS No.

38641-94-0
Record name Roundup
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Record name Glyphosate-isopropylammonium [ISO]
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Record name Glyphosate isopropylamine
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Record name N-(phosphonomethyl)glycine, compound with 2-propylamine (1:1)
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Record name N-(phosphonomethyl)glycin isopropylammonium
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Record name GLYPHOSATE-ISOPROPYLAMMONIUM
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Record name GLYPHOSATE ISOPROPYLAMINE SALT
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Melting Point

Occurs in two steps 143-164 °C and 189-223 °C, Occurs in two steps: 289.4-327.2 °F, 372.2-433.4 °F
Record name GLYPHOSATE ISOPROPYLAMINE SALT
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Record name GLYPHOSATE ISOPROPYLAMINE SALT
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Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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